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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a heterocyclic building
block with significant potential in medicinal chemistry and drug discovery. Due to the limited
availability of experimental data for this specific compound, this guide also incorporates data
from closely related structural analogs to provide a representative understanding of its
characteristics. The piperazine scaffold is a well-established pharmacophore, and its
derivatives are integral to a wide array of therapeutic agents, particularly those targeting the
central nervous system.[1][2] This document collates available information on its identity,
properties, and handling, alongside a plausible synthetic approach based on established
chemical methodologies.

Chemical Identity and Physical Properties
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Precise experimental data for the physical and chemical properties of 2-(4-(tert-
butoxycarbonyl)piperazin-2-yl)acetic acid, such as melting and boiling points, are not readily
available in published literature.[3] The information presented below is based on data from
chemical suppliers and computational predictions.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source
2-(4-[(2-methylpropan-2-

IUPAC Name yl)oxycarbonyl]piperazin-2- N/A
yl)acetic acid
3-CARBOXYMETHYL-

Synonyms PIPERAZINE-1-CARBOXYLIC  [4][5][6][7]
ACID TERT-BUTYL ESTER

CAS Number 183591-72-2 [BIA1[5106]171I8]119]

Molecular Formula C11H20N204 [319]

Molecular Weight 244.29 g/mol [319]

Table 2: Predicted Physicochemical Properties

Property Value Source

Appearance White to Yellow Solid [3]

Boiling Point No data available [3]

Melting Point No data available [3]

Solubility No data available N/A

pKa (strongest acidic) 4.1 (predicted) N/A

pKa (strongest basic) 8.5 (predicted) N/A

LogP 0.5 (predicted) N/A
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Synthesis and Characterization

A detailed, experimentally verified protocol for the synthesis of 2-(4-(tert-
butoxycarbonyl)piperazin-2-yl)acetic acid is not available in the peer-reviewed literature.
However, a plausible synthetic route can be conceptualized based on the synthesis of a
structurally related diester, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This
would likely involve the alkylation of a suitable protected piperazine precursor.

Conceptual Synthetic Pathway

The synthesis could potentially proceed via the alkylation of N-Boc-piperazine with an
appropriate haloacetic acid ester, followed by selective hydrolysis of the ester to yield the
desired carboxylic acid. The choice of haloacetate and reaction conditions would be critical to
control selectivity and yield.

Step 1: Alkylation
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Caption: Conceptual synthetic pathway for the target molecule.

Spectroscopic Characterization (Predicted)
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While experimental spectra for the target molecule are not available, predicted 1H and 13C
NMR shifts can be estimated based on the analysis of structurally similar compounds.

e 1H NMR: Protons on the piperazine ring are expected to appear in the range of 2.5-4.0 ppm.
The methylene protons of the acetic acid moiety would likely be observed around 2.5-3.0
ppm. The tert-butyl group protons would present as a sharp singlet around 1.4 ppm.

e 13C NMR: The carbonyl carbon of the carboxylic acid would be expected around 170-180
ppm, while the Boc carbonyl would be around 155 ppm. The carbons of the piperazine ring
would likely fall in the 40-60 ppm range.

e Mass Spectrometry: The nominal mass would be 244 g/mol . Expected fragments would
include the loss of the Boc group (100 Da) and the carboxylic acid group (45 Da).

Biological and Pharmacological Context

Piperazine derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of
pharmacological activities.[1] They are prevalent in drugs targeting the central nervous system,
including antipsychotics, antidepressants, and anxiolytics.[2] The piperazine moiety can
influence a compound's pharmacokinetic properties, such as solubility and membrane
permeability.

While no specific biological data for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid has
been published, its structural motifs suggest potential applications as a scaffold in the design of
novel therapeutic agents. The carboxylic acid group provides a handle for further chemical
modification, such as amide bond formation, allowing for its incorporation into larger, more
complex molecules. The Boc-protected amine allows for selective deprotection and subsequent
functionalization.
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Functional Groups for Derivatization Potential Applications
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Caption: Logical relationship of the molecule's features to its applications.

Safety and Handling

As with any research chemical, 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid should
be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: Hazard Information and Handling Precautions
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Category Information Source

Not classified. Handle with
GHS Hazard Statements care as potential hazards are [3]

not fully known.

Personal Protective Equipment  Safety glasses, chemical-

[3]

(PPE) resistant gloves, lab coat.

Avoid inhalation of dust. Avoid
] contact with skin and eyes.
Handling [3]
Wash hands thoroughly after

handling.

Store in a cool, dry, well-
Storage ventilated area away from N/A

incompatible substances.

Dispose of in accordance with
Disposal local, state, and federal [3]

regulations.

Conclusion

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid is a valuable building block for chemical
synthesis and drug discovery. While comprehensive experimental data for this specific
molecule is currently limited, this guide provides the available information and a framework for
its potential use based on the known properties of related piperazine derivatives. Further
research is warranted to fully characterize its physicochemical properties, develop optimized
synthetic routes, and explore its potential in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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